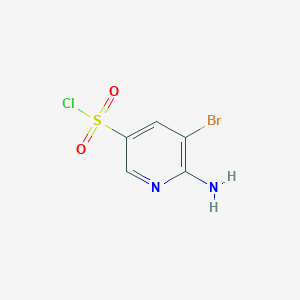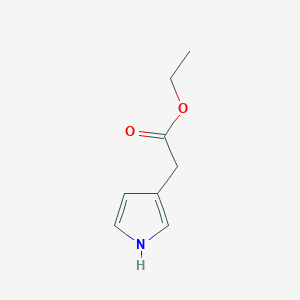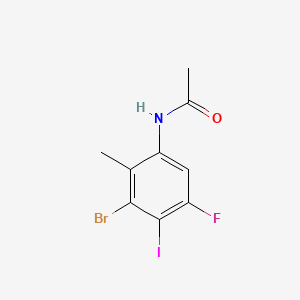
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is an organic compound characterized by the presence of bromine, fluorine, iodine, and a methyl group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the phenyl ring undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide group may also play a role in its interaction with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-chloro-2-methyl-phenyl)acetamide
- N-(3-Fluoro-5-iodo-2-methyl-phenyl)acetamide
- N-(3-Bromo-5-fluoro-2-methyl-phenyl)acetamide
Uniqueness
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is unique due to the specific combination of bromine, fluorine, and iodine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8BrFINO |
|---|---|
Molecular Weight |
371.97 g/mol |
IUPAC Name |
N-(3-bromo-5-fluoro-4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8BrFINO/c1-4-7(13-5(2)14)3-6(11)9(12)8(4)10/h3H,1-2H3,(H,13,14) |
InChI Key |
DVSQYFBTGACAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


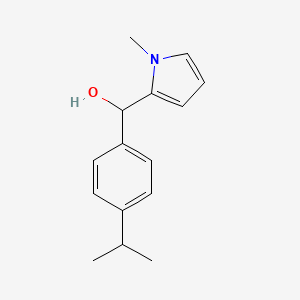
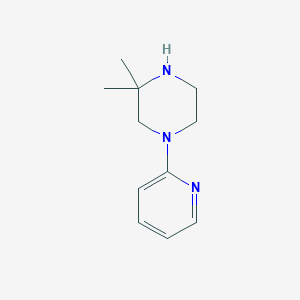

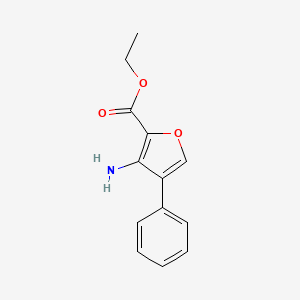

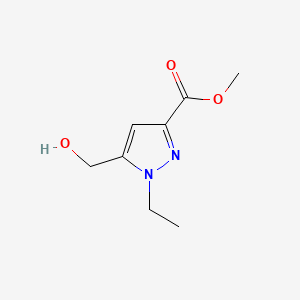
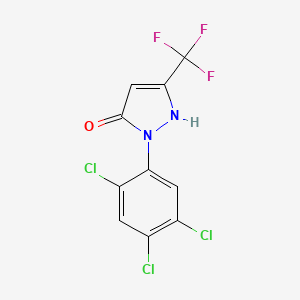
![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

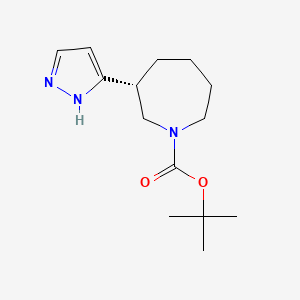
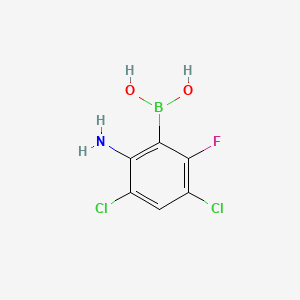
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
